2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It features an imidazolidinone ring, which contributes to its biological activity. This compound is of interest due to its structural properties and the potential for therapeutic applications.
2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid belongs to the class of imidazolidine derivatives. It is classified based on its functional groups and structural characteristics, which influence its reactivity and potential uses in pharmaceuticals.
The synthesis of 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the imidazolidinone structure.
The compound can participate in various chemical reactions typical of carboxylic acids and amides, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired yields and selectivity.
The mechanism of action for 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid primarily involves its interaction with biological targets such as enzymes or receptors. The imidazolidinone structure allows it to mimic natural substrates, potentially inhibiting or activating specific biochemical pathways.
Research indicates that compounds with similar structures have shown antibacterial and antifungal activities, suggesting that this compound may also exhibit similar properties .
2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid has potential applications in:
The structural exploration of imidazolidine derivatives represents a significant chapter in medicinal chemistry, dating to the late 19th century with the discovery of hydantoin (imidazolidine-2,4-dione) scaffolds. These five-membered heterocyclic systems gained prominence when phenytoin (5,5-diphenylhydantoin) was serendipitously discovered in 1938 as a potent anticonvulsant, establishing the hydantoin nucleus as a privileged structure in central nervous system therapeutics. The subsequent structural diversification at the N1, N3, and C4/C5 positions has yielded pharmacologically tailored molecules with optimized properties, including the propyl-substituted derivative central to this review. The synthesis of 2-(2,5-dioxo-4-propylimidazolidin-1-yl)acetic acid (CAS# 1104234-46-9) exemplifies modern efforts to fine-tune hydantoin pharmacokinetics through strategic N1-functionalization and alkyl chain modification [1] [3].
Table 1: Fundamental Chemical Characteristics
Property | Value | Source |
---|---|---|
CAS Registry Number | 1104234-46-9 | [3] |
Molecular Formula | C₈H₁₂N₂O₄ | [1] [2] [3] |
Systematic Name | 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid | [1] [3] |
Molecular Weight | 200.19 g/mol | [2] [3] |
SMILES Notation | O=C(O)CN(C(NC1CCC)=O)C1=O | [3] |
2,5-Dioxoimidazolidine (hydantoin) derivatives exhibit broad bioactivity profiles attributable to their hydrogen-bonding capacity and structural mimicry of peptide bonds. This molecular framework interacts with diverse biological targets through:
Strategic molecular editing at the C4 position of the imidazolidinedione core serves distinct pharmaceutical objectives:
Table 2: Comparative Structural Features of Key Derivatives
Structural Feature | 4-Mono-Propyl Derivative | 4,4-Di-Propyl Derivative |
---|---|---|
CAS Number | 1104234-46-9 | 723-09-1 |
Molecular Formula | C₈H₁₂N₂O₄ | C₁₁H₁₈N₂O₄ |
Molecular Weight | 200.19 g/mol | 242.27 g/mol |
Alkyl Influence | Moderate lipophilicity | Enhanced steric bulk/logP |
Research Availability | Special order (mg-g scale) | Limited global stock |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: